![molecular formula C18H20N2O4S B248331 (3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B248331.png)
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
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Overview
Description
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via acylation reactions using thiophene-2-carbonyl chloride.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the piperazine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and thiophene components.
Thiophene-2-carboxylic acid: Contains the thiophene group but lacks the piperazine and dimethoxyphenyl components.
Piperazine derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of aromatic, heterocyclic, and piperazine structures, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20N2O4S/c1-23-14-6-5-13(12-15(14)24-2)17(21)19-7-9-20(10-8-19)18(22)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
SDQBWXCVKFVSQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
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